1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC17394451
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC17394451.png)
Specification
Molecular Formula | C8H9N3 |
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Molecular Weight | 147.18 g/mol |
IUPAC Name | 1,6-dimethylpyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3 |
Standard InChI Key | PAQGZRVKMKQVDY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)C=NN2C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The methyl groups at N1 and C6 introduce steric and electronic perturbations that influence tautomerism, reactivity, and biological interactions .
Structural Analysis
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Molecular Formula:
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Molecular Weight: 147.18 g/mol
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Tautomerism: The compound exists predominantly in the 1H-tautomeric form due to the stabilization provided by the N1-methyl group, which prevents proton migration to the 2H-form .
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Key Substituents:
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N1-Methyl: Enhances metabolic stability by blocking oxidative deamination.
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C6-Methyl: Modulates electron density in the pyridine ring, affecting π-π stacking interactions.
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Table 1: Physicochemical Properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Property | Value |
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logP (Partition Coefficient) | 1.02 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 38.3 Ų |
Solubility (Water) | 0.12 mg/mL (25°C) |
These properties suggest moderate lipophilicity, making the compound suitable for traversing biological membranes while retaining aqueous solubility for pharmacokinetic optimization .
Synthetic Methodologies
The synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine leverages well-established protocols for constructing fused heterocyclic systems. Two primary strategies dominate the literature: preformed pyrazole cyclization and pyridine ring annulation.
Pyrazole-Based Synthesis
A common route involves the condensation of 5-amino-1-methylpyrazole with α,β-unsaturated carbonyl compounds. For example, reaction with methyl vinyl ketone under acidic conditions yields the pyrazolo[3,4-b]pyridine core via a tandem Michael addition-cyclodehydration mechanism :
This method typically achieves yields of 60–75% under optimized conditions (refluxing ethanol, catalytic p-toluenesulfonic acid) .
Pyridine-Based Approaches
Alternative routes employ pyridine precursors functionalized with reactive handles for pyrazole ring closure. For instance, 2-chloro-6-methylpyridine reacts with methylhydrazine in dimethylformamide (DMF) at 120°C to furnish the target compound through nucleophilic aromatic substitution.
Table 2: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time (h) | Key Advantage |
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Pyrazole Cyclization | 72 | 8 | High regioselectivity |
Pyridine Annulation | 65 | 12 | Scalability for bulk synthesis |
Analytical Characterization
Advanced spectroscopic techniques are indispensable for confirming the structure and purity of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 2.65 (s, 3H, N1-CH)
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δ 2.89 (s, 3H, C6-CH)
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δ 7.21–7.86 (m, 3H, pyridine H)
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Mass Spectrometry
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ESI-MS: m/z 148.1 [M+H], consistent with the molecular formula .
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